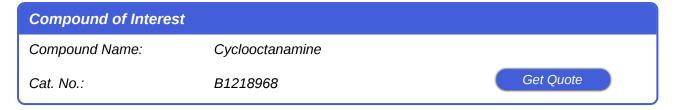


An In-depth Technical Guide to the Physical and Chemical Properties of Cyclooctanamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanamine, a primary aliphatic amine with an eight-membered carbocyclic ring, serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique conformational flexibility and basicity make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of **cyclooctanamine**, including detailed experimental protocols for their determination, spectroscopic data with interpretation, and an exploration of its reactivity and potential applications in drug discovery.

Physical and Chemical Properties

The physical and chemical properties of **cyclooctanamine** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.



Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₇ N	[1][2]
Molecular Weight	127.23 g/mol	[1][2]
Appearance	Clear, colorless to light yellow liquid	
Melting Point	-48 °C	_
Boiling Point	190 °C	
Density	0.928 g/mL at 25 °C	_
Refractive Index (n ²⁰ /D)	1.482	_
рКа	11.03 ± 0.20 (Predicted)	_
Solubility in Water	10.2 g/L at 20 °C	_
Flash Point	63 °C (145 °F)	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **cyclooctanamine**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **cyclooctanamine** is characterized by broad, overlapping signals for the methylene protons of the cyclooctyl ring due to complex conformational dynamics.

Chemical Shift (ppm)	Multiplicity	Assignment
~2.92	m	CH-NH ₂
~1.76	m	CH ₂
~1.53	m	CH2, NH2



Note: The signal for the amine protons (NH₂) is often broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~53.1	C-NH ₂
~35.0	CH ₂ adjacent to C-NH ₂
~27.5	CH ₂
~25.8	CH ₂
~24.0	CH ₂

Infrared (IR) Spectroscopy

The IR spectrum of **cyclooctanamine** displays characteristic absorptions for a primary amine.

Wavenumber (cm ⁻¹)	Vibration
3360, 3280	N-H stretch (symmetric and asymmetric)
2920, 2850	C-H stretch (aliphatic)
1590	N-H bend (scissoring)
1080	C-N stretch

Mass Spectrometry

The electron ionization mass spectrum of **cyclooctanamine** is expected to show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern is dominated by α -cleavage, which is characteristic of amines. This involves the cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. The base peak is often observed at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment resulting from the loss of a C₇H₁₃ radical.



Other significant fragments may arise from the loss of small neutral molecules and rearrangements of the cyclooctyl ring.

Chemical Reactivity

As a primary amine, **cyclooctanamine** exhibits nucleophilic and basic properties, making it reactive towards a variety of electrophiles. Its chemical behavior is analogous to that of other primary aliphatic amines.

Acylation: Amide Bond Formation

Cyclooctanamine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Reaction Scheme:

Sulfonylation: Sulfonamide Formation

Reaction with sulfonyl chlorides, such as dansyl chloride or tosyl chloride, in the presence of a base yields the corresponding sulfonamides. This reaction is often used for the derivatization of amines for analytical purposes or to introduce a sulfonamide moiety, a common pharmacophore.

Reaction Scheme:

Alkylation

The nitrogen atom of **cyclooctanamine** can be alkylated by reaction with alkyl halides. This reaction can proceed to form secondary, tertiary, and even quaternary ammonium salts.

Reaction Scheme:

Role in Drug Development

The cyclooctyl scaffold is of growing interest in medicinal chemistry. Its three-dimensional nature and conformational flexibility can allow for optimal interactions with biological targets.



Eight-membered cyclic amine derivatives are considered valuable starting points for the design of novel compound libraries for drug discovery.[3]

While specific drugs containing the **cyclooctanamine** core are not prevalent in the market, patents describe the use of cyclic amine derivatives, including those with cyclooctane rings, for the treatment of a range of conditions. For instance, certain cyclic amine derivatives have been investigated for their potential as neuroprotective agents by acting as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4] Other patents describe cyclic amine derivatives for their use in treating pain and inflammation-mediated diseases.[3] These examples highlight the potential of the **cyclooctanamine** scaffold in the development of new therapeutic agents.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties and a representative chemical reaction of **cyclooctanamine**.

Determination of Melting Point (for low-melting solids and liquids)

Principle: The melting point is determined by observing the temperature at which the substance transitions from a solid to a liquid phase upon controlled heating. For a low-melting substance like **cyclooctanamine**, a cryostat is employed.

Procedure:

- Place a small sample of cyclooctanamine in a capillary tube.
- Place the capillary tube in a melting point apparatus equipped with a cooling system (cryostat).
- Cool the sample until it solidifies completely.
- Initiate a slow heating ramp (e.g., 1-2 °C/min).
- Record the temperature at which the first droplet of liquid appears and the temperature at
 which the entire solid has melted. The range between these two temperatures is the melting
 point range.



Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Procedure (Distillation Method):

- Place approximately 5 mL of cyclooctanamine and a few boiling chips in a small distillation flask.
- Set up a simple distillation apparatus with a condenser and a receiving flask.
- Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm of the condenser.
- Heat the flask gently.
- Record the temperature at which the vapor condenses on the thermometer and a steady distillation rate is achieved. This temperature is the boiling point.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the amine with a strong acid and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Procedure:

- Accurately weigh a sample of cyclooctanamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- Calibrate a pH meter using standard buffer solutions.
- Place the cyclooctanamine solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.



- Record the pH after each addition of acid, allowing the reading to stabilize.
- Continue the titration well past the equivalence point (the point of rapid pH change).
- Plot the pH versus the volume of acid added. The pKa is the pH at the point where half of the amine has been neutralized.

Determination of Water Solubility (Flask Method - OECD Guideline 105)

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous solution is then determined analytically.

Procedure:

- Add an excess amount of cyclooctanamine to a known volume of deionized water in a flask.
- Seal the flask and agitate it at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the undissolved material to settle.
- Carefully withdraw a sample of the clear aqueous phase, ensuring no undissolved particles are included. Centrifugation may be necessary.
- Determine the concentration of cyclooctanamine in the aqueous sample using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after appropriate calibration.

Synthesis of N-Cyclooctylbenzamide

Principle: This protocol describes the acylation of **cyclooctanamine** with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Procedure:

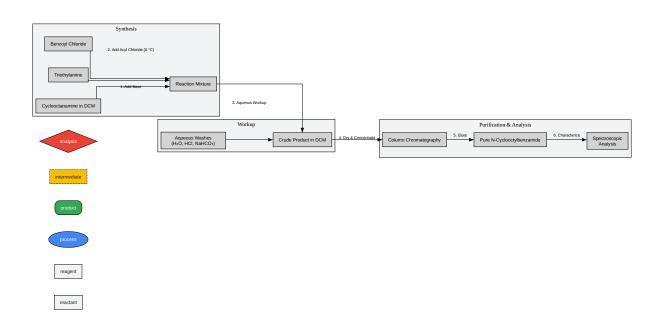


- In a round-bottom flask, dissolve **cyclooctanamine** (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
- Add a base, such as triethylamine (1.1 equivalents), to the solution.
- Cool the mixture in an ice bath.
- Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, wash the reaction mixture with water, a dilute acid solution (e.g., 1 M HCl) to remove excess amine, and then a saturated sodium bicarbonate solution to remove any remaining acid.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Synthesis and Purification



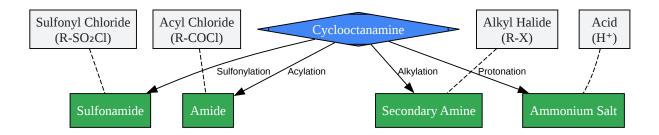


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Caption: Workflow for the synthesis and purification of N-cyclooctylbenzamide.



General Reactivity of Cyclooctanamine



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Caption: Key chemical transformations of **cyclooctanamine**.

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